REACTION_CXSMILES
|
[C:1]([OH:18])(=[O:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8]([NH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:9].Cl.[CH3:20]O>>[C:1]([O:18][CH3:20])(=[O:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8]([NH:10][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1)=[O:9]
|
Name
|
|
Quantity
|
249.3 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC(=O)NC1=CC=CC=C1)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC(=O)NC1=CC=CC=C1)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.45 (± 0.05) L
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
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UNSPECIFIED
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Setpoint
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50 (± 5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the batch temperature is maintained at 45-55° C. until the reaction
|
Type
|
CUSTOM
|
Details
|
The reaction is quenched with deionized water (0.1-0.2 L)
|
Type
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TEMPERATURE
|
Details
|
The batch is cooled to 25-30° C.
|
Type
|
CUSTOM
|
Details
|
crystallization
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0-10° C
|
Type
|
FILTRATION
|
Details
|
The batch is filtered
|
Type
|
WASH
|
Details
|
the cake washed with a 50:50 (v/v) methanol/water solution (0.28-0.34 L) at 0-10° C
|
Type
|
CUSTOM
|
Details
|
The wet cake is dried at a maximum of 46° C. under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC(=O)NC1=CC=CC=C1)(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |